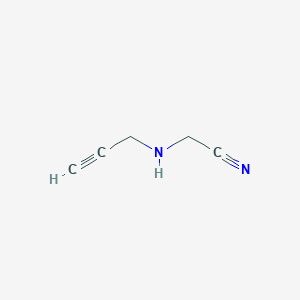

2-(N-prop-2-ynylamino)acetonitrile

Übersicht

Beschreibung

2-(N-prop-2-ynylamino)acetonitrile is a versatile chemical compound used in various scientific research. It is often used as an intermediate in organic synthesis .

Synthesis Analysis

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . In 2021, Qin et al. reported the first synthesis of cyclobutenone 70 by [2+2] cyclization using acetonitrile as a raw material for C2 cyclization .Chemical Reactions Analysis

Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals . Therefore, acetonitrile can be used as an important synthon in many types of organic reactions .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

One of the applications of compounds related to 2-(N-prop-2-ynylamino)acetonitrile is in chemical synthesis. For example, Zdrojewski et al. (2009) explored the cyclization of (N,N-dimethylamino)[2-(prop-2-yn-1-yloxy)aryl]acetonitriles under phase-transfer conditions, leading to the formation of methylenechromane and methylchromene derivatives, which are significant in organic synthesis (Zdrojewski, Musielak, & Jończyk, 2009). Similarly, Lee and Liang (2008) studied the reactions of prop-2-ynyltriphenylphosphonium bromide with primary amines, contributing to the field of nickel catalysis and phosphorus ylide chemistry (Lee & Lan‐Chang Liang, 2008).

Fluorescent Chemosensors

Li et al. (2014) developed a new fluorescent sensor using a structure that includes components related to this compound. This sensor shows high selectivity and sensitivity for Zn(2+) ions, demonstrating the potential of such compounds in the development of chemical sensors (Li, Zhou, Huang, Yang, Tang, Dou, Zhao, & Liu, 2014).

Anticancer Research

A noteworthy application is in the field of anticancer research. Sa̧czewski et al. (2006) synthesized a series of derivatives of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles, one of which showed significant activity against melanoma cell lines. This highlights the potential of this compound derivatives in medicinal chemistry (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

Photodissociation Studies

Tu et al. (2015) investigated the photodissociation of acetonitrile ligands in ruthenium polypyridyl complexes, shedding light on the interaction dynamics of similar compounds under photoexcitation, relevant for both biological research and therapeutic applications (Tu, Mazumder, Endicott, Turro, Kodanko, & Schlegel, 2015).

Wirkmechanismus

Safety and Hazards

While specific safety data for 2-(N-prop-2-ynylamino)acetonitrile is not available, it’s important to handle all chemical compounds with care. For example, acetonitrile is classified as a flammable liquid and vapor, and it can cause serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Zukünftige Richtungen

Acetonitrile has been widely applied as a common solvent in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . This suggests that 2-(N-prop-2-ynylamino)acetonitrile, as a derivative of acetonitrile, may also have potential applications in these areas.

Eigenschaften

IUPAC Name |

2-(prop-2-ynylamino)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-2-4-7-5-3-6/h1,7H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMQENXKRDPRHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556495 | |

| Record name | [(Prop-2-yn-1-yl)amino]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56096-28-7 | |

| Record name | [(Prop-2-yn-1-yl)amino]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

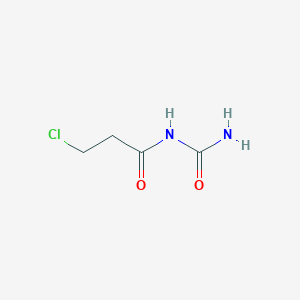

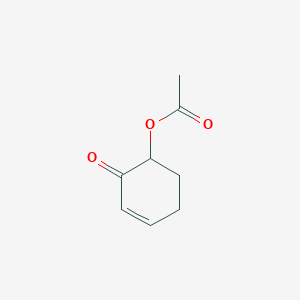

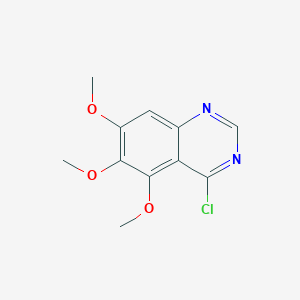

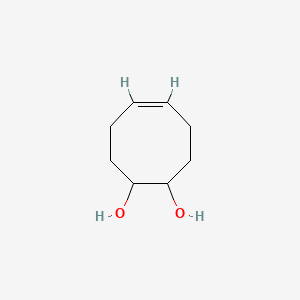

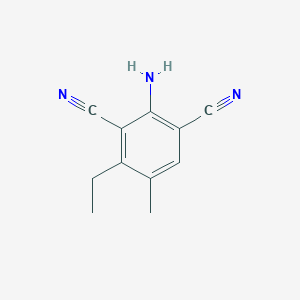

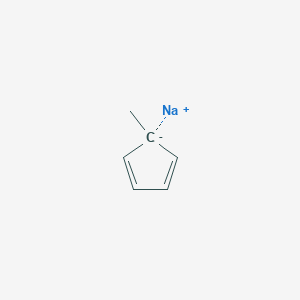

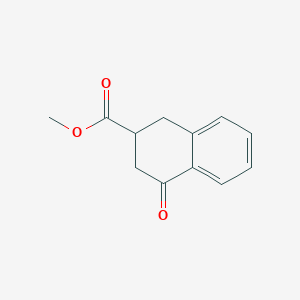

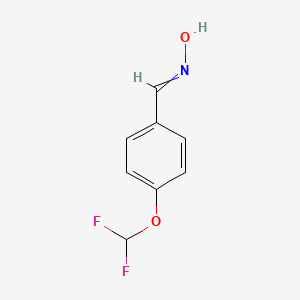

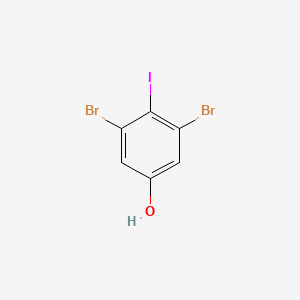

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.